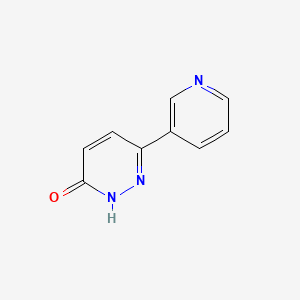
6-chloro-2-méthoxynicotinate de méthyle
Vue d'ensemble
Description
Methyl 6-chloro-2-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is a white to yellow solid and is used in the preparation of Aryl-aniline and Heteroaryl-Aniline compounds useful in topical formulations for the treatment of skin diseases .
Synthesis Analysis
Methyl 6-chloro-2-methoxynicotinate can be synthesized through the following steps :Molecular Structure Analysis
The InChI code for Methyl 6-chloro-2-methoxynicotinate is 1S/C8H8ClNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 . The exact mass of the compound is 201.019272 Da .Chemical Reactions Analysis
Methyl 6-chloro-2-methoxynicotinate can react with N-ethyl-N,N-diisopropylamine in 1-methyl-pyrrolidin-2-one at 160℃ for 1 hour under microwave irradiation .Physical And Chemical Properties Analysis
Methyl 6-chloro-2-methoxynicotinate has a density of 1.3±0.1 g/cm3 . It has a boiling point of 262.0±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
6-chloro-2-méthoxynicotinate de méthyle : Une analyse complète des applications de la recherche scientifique
Matière de départ pour la synthèse chimique : Le this compound est couramment utilisé en synthèse chimique comme matière de départ ou intermédiaire. Sa réactivité permet la création de diverses molécules complexes, qui peuvent être essentielles au développement de nouveaux médicaments ou de composés organiques .
Intermédiaire en chimie médicinale : En raison de ses propriétés structurelles, ce composé sert d'intermédiaire dans la synthèse d'agents médicinaux. Il peut être transformé par diverses réactions chimiques pour produire des ingrédients pharmaceutiques actifs (API) ayant des effets thérapeutiques potentiels.
Chimie analytique : En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans l'analyse chromatographique, telle que la HPLC et la LC-MS, pour garantir l'exactitude et la précision des méthodes analytiques .
Modélisation moléculaire : Les données de ce composé, y compris la RMN, la HPLC, la LC-MS et l'UPLC, peuvent être utilisées dans des programmes de modélisation moléculaire comme Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD pour produire des visualisations de simulation qui sont cruciales pour comprendre les interactions et la dynamique moléculaires .
Recherche en électronique organique : Le this compound peut trouver des applications dans le domaine de l'électronique organique en raison de son potentiel en tant que composant de base pour les semi-conducteurs organiques utilisés dans des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires.
Chimie agricole : Ce composé pourrait être exploré pour une utilisation en chimie agricole pour la synthèse de nouveaux produits agrochimiques qui pourraient servir de pesticides ou d'engrais, améliorant la protection des cultures et les rendements.
Science des matériaux : En recherche en science des matériaux, le this compound pourrait être utilisé pour synthétiser de nouveaux matériaux présentant des propriétés uniques telles qu'une durabilité accrue ou une stabilité thermique.
Études environnementales : Enfin, il pourrait être utilisé dans des études environnementales pour développer de nouvelles méthodes de détection et de quantification des polluants dans divers écosystèmes.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-chloro-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJLWEWWBOZDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441722 | |
| Record name | methyl 6-chloro-2-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65515-32-4 | |
| Record name | methyl 6-chloro-2-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-2-methoxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)




![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)



